3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
The compound is a urea derivative, with a naphthalene ring and a 1,2,4-triazole ring attached to the nitrogen atoms of the urea group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . The presence of the 1,2,4-triazole ring suggests potential antifungal or antibacterial activity, as many drugs with these properties contain this moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely show the urea linkage as the central point, with the naphthalene and 1,2,4-triazole rings attached to the nitrogen atoms. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms, while naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea, naphthalene, and 1,2,4-triazole groups. The urea group could potentially undergo reactions at the carbonyl group or at the nitrogen atoms, while the naphthalene and 1,2,4-triazole rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene and 1,2,4-triazole rings could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Conformational Adjustments and Self-Assemblies
Research on urea and thiourea-based assemblies, including derivatives of naphthalene, has revealed insights into conformational adjustments and self-assembly processes. For instance, studies have shown how urea derivatives demonstrate isosteric homodimeric hydrogen bonded synthons in their assemblies (Phukan & Baruah, 2016). These insights are crucial for understanding molecular interactions and designing complex molecular structures.
Polymer Synthesis and Characterization
Urea derivatives with naphthalene groups have been used in the synthesis of poly(urea-urethane)s. These polymers, featuring heterocyclic and chromophoric moieties, have been synthesized using ionic liquids and microwave irradiation, showcasing their potential in creating new materials with specific properties (Mallakpour & Rafiee, 2007); (Mallakpour & Rafiee, 2008).
Synthesis of Benz[h]imidazo[1,2‐c]quinazoline Compounds
Ureas derived from naphthalene compounds have been utilized in the synthesis of benz[h]imidazo[1,2-c]quinazoline ring systems. These compounds are formed through a double cyclization process, indicating potential applications in pharmaceuticals and organic chemistry (Petridou-Fischer & Papadopoulos, 1984).
Chemosensor Development
Naphthalene urea derivatives have been investigated for their potential in developing chemosensors. For example, a naphthalene derivative containing a urea group showed unique absorption and fluorescence characteristics with fluoride ions, suggesting its use in detecting specific ions (Cho et al., 2003).
Metal Complex Studies and Biological Applications
The synthesis of Zn2+, Cd2+, and UO22+ complexes with ligands containing triazole and naphthalene moieties has been explored. These complexes have shown potential in antimicrobial, antioxidant, and antitumor activities, highlighting their significance in biomedical research (Gaber et al., 2018).
Foldamer Research
Heterocyclic ureas have been synthesized and studied for their ability to form hydrogen-bonded complexes and foldamers. Such studies contribute to our understanding of molecular self-assembly and its applications in nanotechnology and materials science (Corbin et al., 2001).
Mechanism of Action
The compound also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon. Naphthalene derivatives have been studied for their potential biological activities, including anticancer and anti-inflammatory effects .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, such as its chemical structure, the route of administration, and the patient’s physiological condition. These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, solubility, and interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14(2)18(11-24-13-20-12-22-24)23-19(25)21-10-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12-14,18H,10-11H2,1-2H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZPBBHGKSIPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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